molecular formula C22H20Cl2FN5OS B2506447 5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-13-8

5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer B2506447
CAS-Nummer: 869344-13-8
Molekulargewicht: 492.39
InChI-Schlüssel: FKEXLARGDYNLCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of multiple pharmacophores, including a piperazine ring, a triazol ring, and dichlorophenyl and fluorophenyl groups, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and evaluated for their antihypertensive and diuretic activities . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds involve key steps such as the displacement of sulfinyl groups and intramolecular nucleophilic displacement cyclization reactions . These methods could potentially be adapted for the synthesis of the compound under analysis.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior and interaction with biological targets. The piperazine ring is a common feature in many pharmaceuticals and is known for its ability to interact with various receptors. The triazol ring is another important feature that can contribute to the compound's binding affinity and selectivity. The presence of dichlorophenyl and fluorophenyl groups may also enhance the compound's ability to cross biological membranes due to their lipophilic nature.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, compounds with similar structures have been shown to undergo various chemical transformations. These may include reactions typical for aromatic halides, such as nucleophilic aromatic substitution, and reactions involving the piperazine and triazol rings, such as alkylation or acylation . The compound's reactivity could be further explored through experimental studies to determine its potential as a lead compound in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred based on its structural analogs. The presence of multiple aromatic rings and halogen substituents suggests that the compound is likely to be lipophilic, which could affect its solubility and distribution in biological systems . The piperazine ring might impart basic properties, potentially influencing the compound's solubility in acidic or basic environments. The molecular weight, melting point, and other physicochemical properties would need to be determined experimentally to fully understand the compound's behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel compounds related to the chemical structure of "5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" and their evaluation for antimicrobial, antifungal, antitumor, and antiviral activities. These studies aim to explore the therapeutic potential of these compounds in various medical fields.

  • Antimicrobial and Antifungal Activities : Some studies have focused on the synthesis of 1,2,4-triazole derivatives and evaluating their antimicrobial activities. Compounds synthesized from similar chemical frameworks have shown good to moderate activities against various microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Antitumor Activities : Research into the synthesis of fused 1,2,4-triazole derivatives carrying specific moieties has demonstrated that some compounds exhibit moderate to excellent in vitro antitumor activity against a panel of sixty cancer cell lines. This suggests a promising avenue for the development of novel antitumor agents (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

  • Antidiabetic Potential : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs through the inhibition of Dipeptidyl peptidase-4 (DPP-4). These studies indicate the role of such compounds in insulinotropic activities, providing a foundation for further exploration in antidiabetic medication development (Bindu, Vijayalakshmi, & Manikandan, 2019).

  • Antiviral Activities : The synthesis and evaluation of novel compounds for antiviral activities, especially against Tobacco Mosaic Virus (TMV), have been explored. This research demonstrates the potential of certain derivatives for use in antiviral therapies, showcasing the broad spectrum of applications for such chemical structures (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

Eigenschaften

IUPAC Name

5-[(3,4-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2FN5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-6-7-15(23)16(24)12-14)29-10-8-28(9-11-29)18-5-3-2-4-17(18)25/h2-7,12,19,31H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEXLARGDYNLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.